molecular formula C13H16F5NO2 B12600133 4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol CAS No. 646520-32-3

4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol

Cat. No.: B12600133
CAS No.: 646520-32-3
M. Wt: 313.26 g/mol
InChI Key: HPNDBVJHVUUXCS-UHFFFAOYSA-N
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Description

4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol is a synthetic organic compound with the molecular formula C13H16F5NO2 It is characterized by the presence of a pentafluoropropyl group attached to an amino butyl chain, which is further connected to a benzene ring substituted with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol typically involves multiple steps:

    Formation of the Amino Butyl Chain: The initial step involves the preparation of the amino butyl chain, which can be achieved through the reaction of butylamine with 2,2,3,3,3-pentafluoropropyl halide under basic conditions.

    Attachment to Benzene Ring: The amino butyl chain is then attached to a benzene ring substituted with hydroxyl groups. This can be done through a nucleophilic substitution reaction where the amino group displaces a leaving group on the benzene ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pentafluoropropyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol
  • 2,2,3,3,3-Pentafluoropropionic acid
  • 2,2,3,3,3-Pentafluoropropyl methacrylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both hydroxyl and amino groups on the benzene ring, along with the pentafluoropropyl group, makes it a versatile compound for various applications.

Properties

CAS No.

646520-32-3

Molecular Formula

C13H16F5NO2

Molecular Weight

313.26 g/mol

IUPAC Name

4-[4-(2,2,3,3,3-pentafluoropropylamino)butyl]benzene-1,2-diol

InChI

InChI=1S/C13H16F5NO2/c14-12(15,13(16,17)18)8-19-6-2-1-3-9-4-5-10(20)11(21)7-9/h4-5,7,19-21H,1-3,6,8H2

InChI Key

HPNDBVJHVUUXCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCNCC(C(F)(F)F)(F)F)O)O

Origin of Product

United States

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